(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide
Brand Name: Vulcanchem
CAS No.: 138079-59-1
VCID: VC0180843
InChI: InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1/t20-;/m0./s1
SMILES: CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-]
Molecular Formula: C24H28IOP
Molecular Weight: 490.365

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide

CAS No.: 138079-59-1

Cat. No.: VC0180843

Molecular Formula: C24H28IOP

Molecular Weight: 490.365

* For research use only. Not for human or veterinary use.

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide - 138079-59-1

Specification

CAS No. 138079-59-1
Molecular Formula C24H28IOP
Molecular Weight 490.365
IUPAC Name [(2R)-3-hydroxy-2,3-dimethylbutyl]-triphenylphosphanium;iodide
Standard InChI InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1/t20-;/m0./s1
Standard InChI Key XAWZZXBEMHOOCA-BDQAORGHSA-M
SMILES CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-]

Introduction

Chemical Structure and Properties

Structural Features

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide features a central phosphorus atom bound to three phenyl groups and a (2R)-3-hydroxy-2,3-dimethylbutyl substituent, with an iodide counterion. The molecule possesses a chiral center at the 2-position of the butyl chain with an R configuration, which is crucial for its applications in stereoselective synthesis . The hydroxyl group at the tertiary 3-position provides additional functionality that can be exploited in various transformations. The phosphonium moiety carries a positive charge, balanced by the iodide counterion, creating an ionic compound with distinct physical properties .

The triphenylphosphonium group consists of a phosphorus atom connected to three phenyl rings, creating a bulky, lipophilic structural element that influences the compound's solubility and reactivity patterns. This structural arrangement is characteristic of Wittig reagents, where the triphenylphosphonium group serves as the precursor to a phosphorus ylide after deprotonation . The stereogenic center at C-2 position of the butyl chain introduces an element of chirality that can be exploited in asymmetric synthesis applications.

Physical and Chemical Properties

The physical and chemical properties of (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide are summarized in Table 1, providing a comprehensive overview of its key characteristics.

PropertyValueReference
Molecular FormulaC24H28IOP
Molecular Weight490.365 g/mol
IUPAC Name[(2R)-3-hydroxy-2,3-dimethylbutyl]-triphenylphosphanium;iodide
CAS Number138079-59-1
Physical StateSolid
SolubilitySoluble in polar organic solvents
StereochemistryR configuration at C-2
Functional GroupsPhosphonium, hydroxyl
InChIKeyXAWZZXBEMHOOCA-BDQAORGHSA-M

Like other phosphonium salts, this compound exhibits characteristic reactivity patterns. The phosphonium group can be deprotonated by strong bases to form phosphorus ylides, which are key intermediates in Wittig reactions . The hydroxyl group can participate in various transformations, including oxidation, esterification, and elimination reactions. The presence of the iodide counterion makes it susceptible to anion exchange reactions, potentially yielding phosphonium salts with different counterions .

Synthesis and Preparation

Synthetic Routes

The synthesis of (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide typically involves a two-stage process, beginning with the preparation of the chiral alcohol followed by phosphonium salt formation. The most common synthetic route is outlined below:

  • Preparation of the Chiral Alcohol: The synthesis begins with the preparation of (R)-3-hydroxy-2,3-dimethylbutanol. This chiral alcohol can be obtained through various methods, including asymmetric reduction of the corresponding ketone or via chiral resolution techniques.

  • Formation of the Phosphonium Salt: The chiral alcohol is converted to a suitable leaving group (typically a halide or tosylate), which then undergoes nucleophilic substitution with triphenylphosphine to form the phosphonium salt. This SN2 reaction results in the formation of a new phosphorus-carbon bond and the generation of the phosphonium cation with iodide as the counterion.

The general reaction scheme for the formation of the phosphonium salt can be represented as:

(R)-3-hydroxy-2,3-dimethylbutyl-X + P(Ph)3 → [(R)-3-hydroxy-2,3-dimethylbutyl]P(Ph)3+ X-

where X represents a leaving group such as iodide, bromide, or tosylate.

Research by Hanekamp et al. has documented the synthesis of this compound for use in studies related to dihydrotachysterol metabolite side-chain synthesis . Their work, published in Tetrahedron (1992) and Tetrahedron Letters (1991), provides detailed procedures for the preparation and characterization of this phosphonium salt .

Laboratory Considerations

When preparing (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide in the laboratory, several considerations should be taken into account to ensure optimal yield and purity:

  • Anhydrous Conditions: Triphenylphosphine is sensitive to oxidation, so reactions should be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents . This precaution helps prevent the formation of triphenylphosphine oxide, which can complicate purification and reduce yields.

  • Temperature Control: The nucleophilic substitution reaction is typically conducted under reflux conditions, but overheating should be avoided to prevent decomposition of the phosphonium salt . Careful temperature monitoring throughout the reaction is essential.

  • Purification Techniques: The crude phosphonium salt can be purified by recrystallization from appropriate solvent systems, typically involving combinations of polar and non-polar solvents . Common solvent combinations include dichloromethane/ether or acetone/hexane, which can effectively remove unreacted starting materials and byproducts.

  • Stereochemical Integrity: Care must be taken to preserve the stereochemical integrity of the chiral center during the synthesis, as racemization could compromise the utility of the compound in stereoselective applications . This typically involves using mild reaction conditions and avoiding strongly basic or acidic environments that might promote epimerization.

  • Characterization Methods: The purity and stereochemical integrity of the prepared phosphonium salt should be verified through appropriate analytical techniques, including NMR spectroscopy, mass spectrometry, and optical rotation measurements . These analyses help confirm both the structure and stereochemical purity of the final product.

Applications in Organic Chemistry

Wittig Reaction Mechanisms

The primary application of (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide is in Wittig reactions, where it serves as a precursor to phosphorus ylides that react with aldehydes or ketones to form carbon-carbon double bonds . The general mechanism of the Wittig reaction involving this phosphonium salt follows a sequence of distinct steps:

  • Ylide Formation: Treatment of the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) leads to deprotonation at the carbon adjacent to the phosphorus atom, generating a phosphorus ylide or phosphorane . This deprotonation occurs at the methylene group of the (R)-3-hydroxy-2,3-dimethylbutyl chain that is directly attached to the phosphorus atom.

  • Nucleophilic Addition: The ylide, being nucleophilic at the carbon atom bearing the negative charge, attacks the carbonyl carbon of an aldehyde or ketone . This step initiates the formation of a new carbon-carbon bond.

  • Oxaphosphetane Formation: The initial addition product cyclizes to form a four-membered ring intermediate called an oxaphosphetane . This cyclic intermediate is unstable under the reaction conditions and rapidly proceeds to the next step.

  • Decomposition: The oxaphosphetane undergoes decomposition to form an alkene and triphenylphosphine oxide as a byproduct . This step is typically irreversible and driven by the formation of the strong phosphorus-oxygen bond in triphenylphosphine oxide.

The stereochemistry of the resulting alkene can be influenced by various factors, including the structure of the ylide, the reaction conditions, and the nature of the carbonyl compound . In the case of (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide, the chiral center and hydroxyl functionality can introduce additional stereocontrol elements in the Wittig reaction, potentially leading to higher stereoselectivity in the formation of the alkene product.

Role in Complex Molecule Synthesis

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide has been specifically employed in the synthesis of complex molecules, with notable applications in the preparation of dihydrotachysterol metabolite side-chains . Research by Hanekamp et al. has demonstrated its utility in phosphorus ylide chemistry for constructing stereodefines structural elements found in these metabolites .

The compound's value in synthesis stems from several key features:

  • Stereocontrol: The defined stereochemistry at the 2-position allows for stereocontrolled transformations, which is crucial in the synthesis of biologically active compounds where stereochemistry often dictates biological activity . This stereocontrol can be transmitted to newly formed stereogenic centers during the course of synthetic sequences.

  • Functional Group Compatibility: The hydroxyl group provides a handle for further functionalization, enabling the introduction of additional structural complexity in the target molecules . This hydroxyl group can be protected, modified, or eliminated as needed to access diverse structural motifs.

  • Regioselectivity: The phosphonium group directs the reactivity toward specific sites, enhancing the regioselectivity of transformations involving this compound . This directed reactivity helps in achieving precise control over the site of reaction in complex molecular settings.

Research Findings and Literature Review

Key Studies

Several significant studies have been conducted on the synthesis and applications of (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide. The most prominent research has been carried out by Hanekamp and colleagues, whose work has been documented in multiple publications .

A seminal study published in Tetrahedron Letters (1991) by Hanekamp, Jaap C.; Rookhuizen, Rob Boer; Heuvel, Henry L.A.V.D.; Bos, Hendrik J.T.; and Brandsma, Lambert described the initial synthesis and characterization of this phosphonium salt . This work was followed by a more comprehensive investigation published in Tetrahedron (1992), which explored the behavior of the γ-oxido ylide derived from this phosphonium salt in the context of dihydrotachysterol metabolite side-chain synthesis .

The 1992 Tetrahedron paper (Hanekamp et al., p. 5151-5162) specifically investigated "Phosphorus ylide chemistry investigated for dihydrotachysterol2 metabolite side-chain synthesis: The Wittig approach" . In this study, the researchers examined the behavior of the γ-oxido ylide of R-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide, designated as compound 4 in their work, to be used in the 25-hydroxylated DHT2 side-chain synthesis . The paper detailed the synthesis of the chiral phosphonium salt and explored its application in stereoselective transformations relevant to vitamin D metabolite synthesis.

These studies established the synthetic utility of (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide and provided insights into its reactivity patterns, particularly in Wittig-type transformations. The researchers demonstrated that the compound could be effectively employed in the construction of stereodefined alkene structures found in vitamin D metabolites and related compounds .

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